4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole
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Overview
Description
4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H7BrF2N2. It is a pyrazole derivative characterized by the presence of bromine and difluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 5-(difluoromethyl)-1,3-dimethylpyrazole using bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions can yield derivatives with various functional groups replacing the bromine atom.
- Oxidation and reduction reactions can lead to the formation of different pyrazole derivatives with altered oxidation states .
Scientific Research Applications
4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and difluoromethyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 4-Bromo-3-(difluoromethyl)-1H-pyrazole
- 5-(Difluoromethyl)-1,3-dimethylpyrazole
- 4-Bromo-1,3-dimethylpyrazole
Comparison: 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole is unique due to the specific positioning of the bromine and difluoromethyl groups, which can significantly impact its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-bromo-5-(difluoromethyl)-1,3-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2/c1-3-4(7)5(6(8)9)11(2)10-3/h6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEUGKWECWFOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1946817-19-1 |
Source
|
Record name | 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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